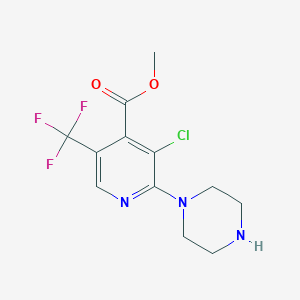

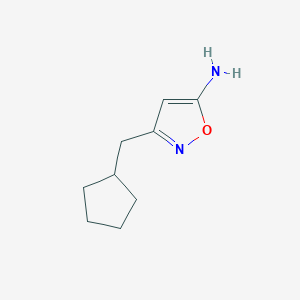

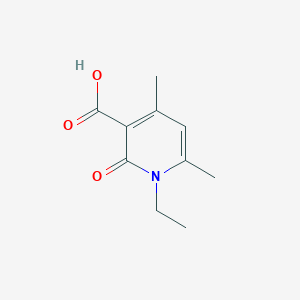

![molecular formula C6H4ClN3 B1415193 6-氯-[1,2,4]三唑并[4,3-a]吡啶 CAS No. 1048913-70-7](/img/structure/B1415193.png)

6-氯-[1,2,4]三唑并[4,3-a]吡啶

描述

6-Chloro-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound with the molecular weight of 153.57 . It is a solid at room temperature and is stored at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine and its derivatives has been reported in several studies . For instance, one study described the synthesis of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines, which exhibited potential antitumor activities .Chemical Reactions Analysis

While specific chemical reactions involving 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine are not detailed in the retrieved sources, compounds with the [1,2,4]triazolo[4,3-a]pyridine scaffold have been synthesized and evaluated for various biological activities .Physical And Chemical Properties Analysis

6-Chloro-[1,2,4]triazolo[4,3-a]pyridine is a solid at room temperature . More detailed physical and chemical properties are not available in the retrieved sources.科学研究应用

Antimicrobial Applications

6-Chloro-[1,2,4]triazolo[4,3-a]pyridine: derivatives have shown promise as antimicrobial agents. Their ability to bind with various enzymes and receptors in biological systems makes them effective against a range of Gram-positive and Gram-negative bacteria, which are increasingly becoming multidrug-resistant . The triazole ring’s capacity to interact with microbial cell membranes contributes to its potency as an antimicrobial compound.

Antifungal Properties

Triazole compounds, including 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine derivatives, are well-known for their antifungal activities. They are a key component in several antifungal drugs like fluconazole and voriconazole, which are used to treat a variety of fungal infections . The triazole core interferes with the synthesis of ergosterol, an essential component of fungal cell membranes.

Anticancer Activity

Research has indicated that triazole derivatives exhibit potential anticancer properties. They can act as inhibitors of various cancer cell lines, affecting cell proliferation and inducing apoptosis . The introduction of the 6-Chloro substituent may enhance these properties, offering a pathway for the development of new anticancer drugs.

Antiviral Effects

The structural flexibility of triazole derivatives allows for the creation of compounds with significant antiviral activities6-Chloro-[1,2,4]triazolo[4,3-a]pyridine can be designed to target specific viral enzymes or replication processes, providing a basis for the development of novel antiviral therapies .

Antidiabetic Potential

6-Chloro-[1,2,4]triazolo[4,3-a]pyridine: is structurally similar to certain triazolo[4,3-a]pyrazine derivatives, which have been identified as having antidiabetic properties. These compounds can modulate blood sugar levels and are being explored as treatments for type II diabetes mellitus .

Agrochemical Applications

In the field of agrochemistry, triazole derivatives are used for their fungicidal properties to protect crops from fungal pathogens6-Chloro-[1,2,4]triazolo[4,3-a]pyridine could be utilized to synthesize novel agrochemicals that safeguard food resources while minimizing environmental impact .

安全和危害

The safety data sheet for 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding the formation of dust and aerosols, and handling in accordance with good industrial hygiene and safety practice .

未来方向

The [1,2,4]triazolo[4,3-a]pyridine scaffold, to which 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine belongs, is considered an emerging privileged scaffold in medicinal chemistry . Future research may focus on the design and synthesis of novel analogues with improved potency, metabolic stability, and selectivity .

作用机制

Target of Action

Triazolopyridine compounds have been known to interact with various targets, such as the mitogen-activated protein kinase 14 .

Mode of Action

Triazolopyridine compounds are known to interact with their targets and induce changes that can lead to various biological effects .

Biochemical Pathways

Triazolopyridine compounds have been associated with various biochemical pathways, depending on their specific targets .

Result of Action

Triazolopyridine compounds have been associated with various biological effects, depending on their specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and presence of other molecules can potentially influence the action of triazolopyridine compounds .

属性

IUPAC Name |

6-chloro-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-1-2-6-9-8-4-10(6)3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQSFULFENPUOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=CN2C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-[1,2,4]triazolo[4,3-a]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

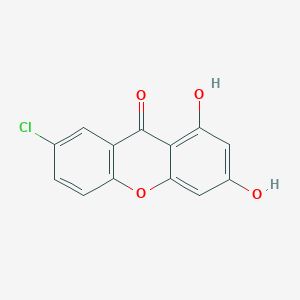

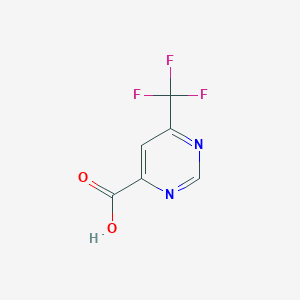

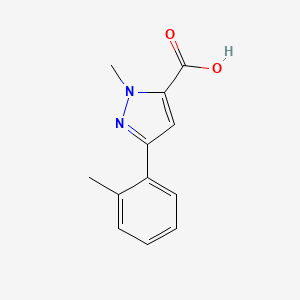

![3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester](/img/structure/B1415112.png)

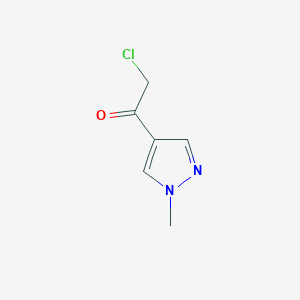

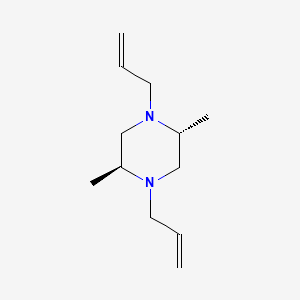

![Methyl 3-amino-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1415122.png)

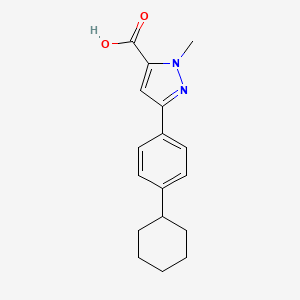

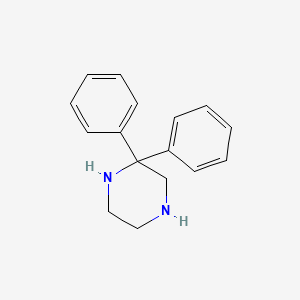

![3',4'-Dihydro-2'H-spiro[cyclohexane-1,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1415124.png)